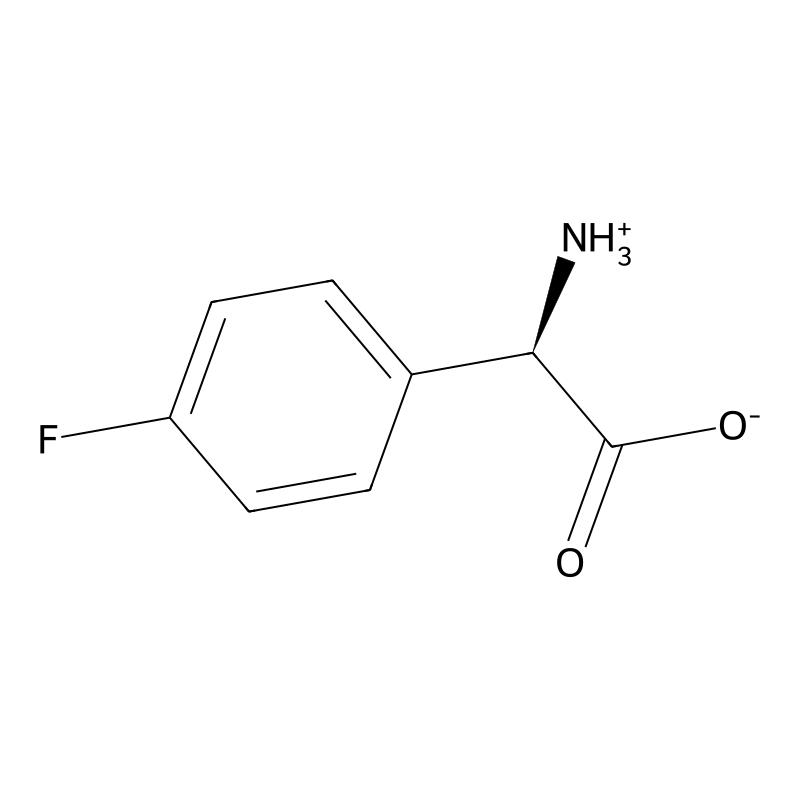

(R)-4-Fluorophenylglycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Medicinal Chemistry

Enzyme Inhibition

(R)-4-Fluorophenylglycine has been studied as a potential inhibitor of various enzymes, including enzymes involved in certain disease processes. For instance, research suggests it may inhibit enzymes involved in the formation of amyloid plaques, a hallmark of Alzheimer's disease [].

Peptide Synthesis

The incorporation of (R)-4-Fluorophenylglycine into peptides can modify their biological activity and stability. This makes it a valuable tool for researchers studying protein function and developing new therapeutic agents [].

Material Science

Liquid Crystals

(R)-4-Fluorophenylglycine has been used as a building block in the synthesis of novel liquid crystals with specific properties. These liquid crystals have potential applications in displays, sensors, and other optoelectronic devices [].

Organic Frameworks

The incorporation of (R)-4-Fluorophenylglycine into metal-organic frameworks (MOFs) can lead to materials with tunable properties for applications in gas separation, catalysis, and drug delivery [].

(R)-4-Fluorophenylglycine is a fluorinated derivative of phenylglycine, characterized by the presence of a fluorine atom at the para position of the phenyl ring. Its molecular formula is , with a molar mass of approximately 169.15 g/mol . This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the context of neuropharmacology.

- Transamination: This reaction involves the transfer of an amino group, which can be catalyzed by specific enzymes. For example, studies have shown that (R)-4-fluorophenylglycine can be synthesized from 4-fluorophenylglyoxylic acid via transamination using specific strains of Pseudomonas .

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in various synthetic applications.

- Decarboxylation: Under certain conditions, this compound may lose its carboxyl group, leading to the formation of amines.

Research indicates that (R)-4-fluorophenylglycine exhibits significant biological activity, particularly in relation to its effects on neurotransmission. Notably:

- It has been shown to exert antidepressant-like effects through the activation of the AMPA receptor-mTOR signaling pathway in animal models .

- The compound enhances resilience to stress and reduces depression-like behaviors, suggesting its potential utility as an antidepressant agent.

Several methods exist for synthesizing (R)-4-fluorophenylglycine:

- Enzymatic Synthesis: Utilizing specific enzymes for the stereospecific conversion of precursors like 4-fluorophenylglyoxylic acid into (R)-4-fluorophenylglycine .

- Chemical Synthesis: Traditional chemical methods involve multi-step reactions that may include halogenation and subsequent amination processes.

- Resolution Techniques: Chiral resolution methods can be employed to obtain (R)-4-fluorophenylglycine from racemic mixtures using resolving agents such as camphorsulfonic acid .

(R)-4-Fluorophenylglycine has several applications:

- Pharmaceutical Development: Due to its neuroactive properties, it is being explored as a candidate for treating mood disorders and other neuropsychiatric conditions.

- Chemical Probes: It serves as a useful label in NMR studies to analyze structural characteristics of biomolecules .

- Research Tool: The compound is utilized in studies related to amino acid transport systems and their implications in various neurological disorders.

Interaction studies have highlighted the role of (R)-4-fluorophenylglycine in modulating neurotransmitter systems:

- It acts as an inhibitor of neutral amino acid transporters, impacting levels of D-serine, which is crucial for NMDA receptor function .

- Its interactions with AMPA receptors have been linked to synaptic plasticity and potential therapeutic effects in depression and anxiety disorders.

Several compounds share structural or functional similarities with (R)-4-fluorophenylglycine. Here are some notable examples:

(R)-4-Fluorophenylglycine's unique fluorinated structure distinguishes it from these compounds, particularly regarding its specific interactions with neurotransmitter systems and potential therapeutic applications.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant